4,6-二甲基-2-甲硫基嘧啶-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

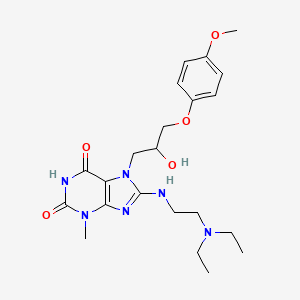

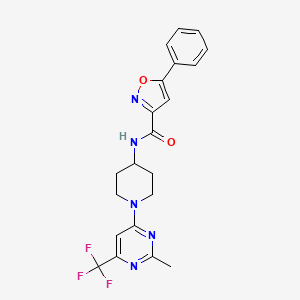

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleic acids, one of the fundamental components of DNA and RNA, and have various applications in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through multicomponent reactions, such as the Atwal-Biginelli cyclocondensation reaction. This reaction involves the condensation of S-methylisothiourea hemisulfate salt with gem-disubstituted methylene-3-oxoesters, which can be prepared by the Lehnert procedure for Knoevenagel-type condensation . Another synthetic route involves the reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate to produce methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using X-ray diffraction crystallography. This technique allows for the determination of the crystal structure and conformational features of the molecules . Additionally, spectroscopic methods such as FT-IR, 1H, and 13C NMR can be used to characterize the molecular geometry, vibrational frequencies, and NMR chemical shifts .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate can react with different nucleophiles to yield normal substitution products . The reactivity of the methylthio group in such compounds is highlighted by its displacement by cyanide ion, suggesting a potential general reaction pathway for chloropyrimidines . Furthermore, pyrimidine derivatives can react with heterocumulenes to form novel pyrimido[4,5-d]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of substituents on the pyrimidine ring can affect these properties significantly. For example, the introduction of methyl groups at the 2- and 4-positions of pyrimidine-5-carboxylic acid prevents covalent hydration, which is observable in the unsubstituted or mono-substituted derivatives . This indicates that steric factors and electronic effects of substituents play a crucial role in determining the chemical behavior of these compounds.

科学研究应用

化学合成和衍生物

4,6-二甲基-2-甲硫基嘧啶-5-甲酸甲酯参与了各种化学合成过程。例如,它用于将嘧啶还原为 1,6-二氢嘧啶,该过程对于生产具有不同取代基的衍生物至关重要,这可能导致一系列化学性质和应用 (Shadbolt & Ulbricht, 1968)。此外,它还参与合成嘧啶-5-羧酸,该酸具有不同程度的水化作用,对于开发新的化学实体很重要 (Kress, 1994)。

生物学意义和晚期糖基化终产物

该化合物也与生物学背景相关。例如,它参与形成晚期糖基化终产物 (AGE),如各种咪唑酮衍生物。这些 AGE 已在体内鉴定出来,并与糖尿病和一些神经退行性疾病的并发症有关 (Nemet, Varga-Defterdarović, & Turk, 2006)。

杀菌性能

研究表明,该化合物的某些衍生物,特别是由 4,6-二氯-2-甲硫基嘧啶-5-碳腈合成的衍生物,具有杀菌性能。这表明在农业或制药中具有潜在应用 (Tumkevičius, Urbonas, & Vainilavicius, 2013)。

半导体聚合物的合成

这种化学物质在合成新型半导体聚合物中也至关重要。其衍生物可用作羟醛缩合反应的底物,从而产生新型导电材料,可能在电子学和材料科学中很有用 (Gunathilake 等人,2013)。

新型合成方法和环境应用

已经开发出一种环保的方法来合成 4,6-二甲氧基-2-甲硫基嘧啶,这是生产 4,6-二甲基-2-甲硫基嘧啶-5-甲酸甲酯的关键中间体。该方法使用氯甲烷代替更具毒性的替代品,突出了该化合物在绿色化学中的重要性 (Guan 等人,2020)。

安全和危害

The safety data sheet for a similar compound, 4,6-Dichloro-2-(methylthio)pyrimidine, indicates that it may form combustible dust concentrations in air and causes severe skin burns and eye damage . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

属性

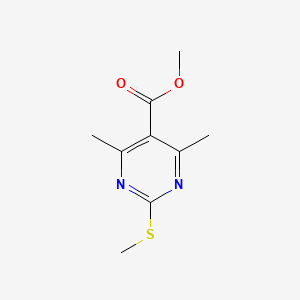

IUPAC Name |

methyl 4,6-dimethyl-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-5-7(8(12)13-3)6(2)11-9(10-5)14-4/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERIEZFHCOZDSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B2506953.png)

![2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2506956.png)

![N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2506965.png)

![4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2506967.png)

![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B2506968.png)

![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)

![6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2506970.png)

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2506971.png)